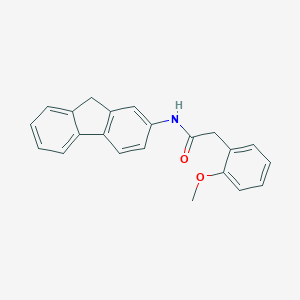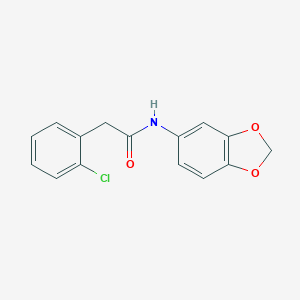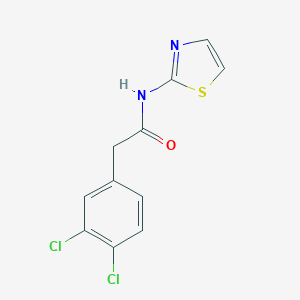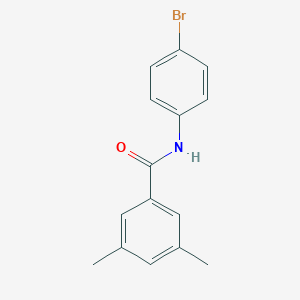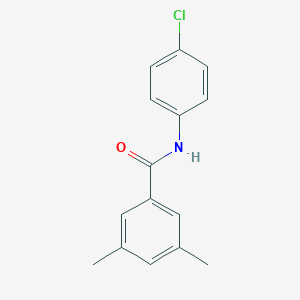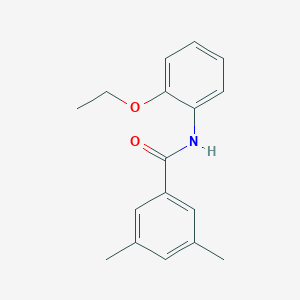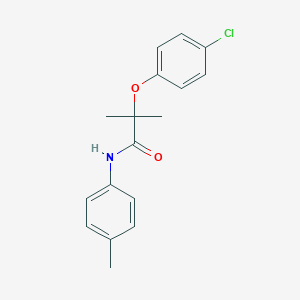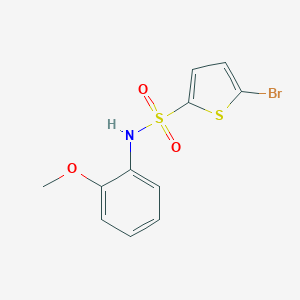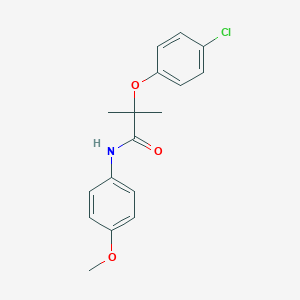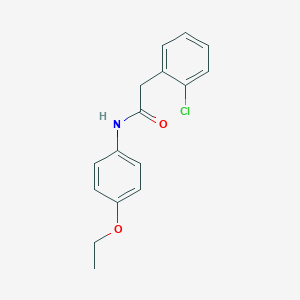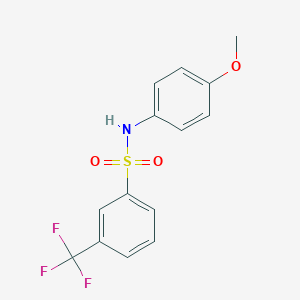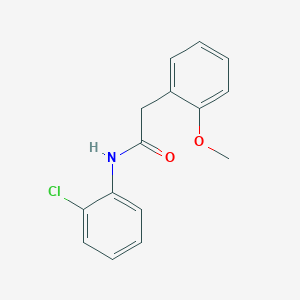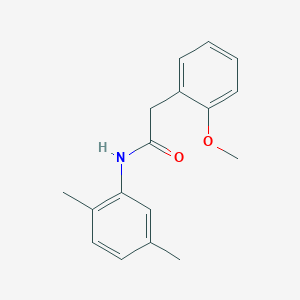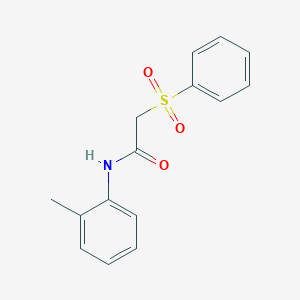
N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide, also known as MPSA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide is not fully understood. However, it is believed to act through a variety of pathways. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been found to inhibit the production of reactive oxygen species (ROS) and to activate antioxidant enzymes. Additionally, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide in lab experiments is its wide range of biological activities. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been found to possess anti-inflammatory, analgesic, and antipyretic properties, as well as to have a protective effect against oxidative stress and to possess antitumor activity. Additionally, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been found to have a positive effect on memory and learning in animal models. However, one of the limitations of using N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide research. One area of interest is the potential use of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have a positive effect on memory and learning in animal models, and it may have potential as a neuroprotective agent. Another area of interest is the potential use of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide in the treatment of cancer. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been found to possess antitumor activity, and it may have potential as a chemotherapeutic agent. Finally, further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. It possesses a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties, as well as a protective effect against oxidative stress and antitumor activity. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been found to have a positive effect on memory and learning in animal models. Further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide and to identify any potential side effects or toxicity associated with its use.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide can be achieved through a multi-step process. One of the most common methods involves the reaction of 2-methylphenylamine with chloroacetyl chloride to form N-(2-methylphenyl)glycine ethyl ester. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to form N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Furthermore, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have a protective effect against oxidative stress and to possess antitumor activity. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been found to have a positive effect on memory and learning in animal models.
Propiedades
Nombre del producto |
N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide |
|---|---|
Fórmula molecular |
C15H15NO3S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO3S/c1-12-7-5-6-10-14(12)16-15(17)11-20(18,19)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
Clave InChI |
QEKMROMAFDQUHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)
